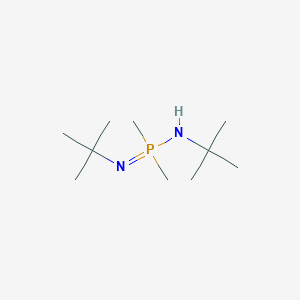
3-Hydroxybutane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxybutane-1-sulfonic acid is an organic compound with the molecular formula C4H10O4S. It is a sulfonic acid derivative, characterized by the presence of a hydroxyl group and a sulfonic acid group attached to a butane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxybutane-1-sulfonic acid typically involves the reaction of allyl alcohol with bisulfite in the presence of oxygen. The reaction is carried out in a neutral or slightly alkaline sulfite solution, with finely divided oxygen or oxygen-containing gases such as air. The reaction conditions require continuous neutralization of the alkali freed during the reaction by the addition of an acid, preferably sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure optimal yields and purity. The reaction conditions are carefully monitored, and the product is purified through various techniques such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxybutane-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to form sulfonates.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of butane-1,4-dione or butane-1,4-dial.
Reduction: Formation of butane-1-sulfonate.
Substitution: Formation of various substituted butane derivatives.
Applications De Recherche Scientifique
3-Hydroxybutane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Explored for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of detergents, water-soluble dyes, and ion-exchange resins.
Mécanisme D'action
The mechanism of action of 3-Hydroxybutane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfonic acid group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybutane-1-sulfonic acid: Similar structure but with the hydroxyl group at a different position.
3-Hydroxypropane-1-sulfonic acid: Shorter carbon chain but similar functional groups.
Uniqueness
3-Hydroxybutane-1-sulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
60833-97-8 |
|---|---|
Formule moléculaire |
C4H10O4S |
Poids moléculaire |
154.19 g/mol |
Nom IUPAC |
3-hydroxybutane-1-sulfonic acid |
InChI |
InChI=1S/C4H10O4S/c1-4(5)2-3-9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8) |
Clé InChI |
RTTNOHLFPFFOCA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCS(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14600122.png)



![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate](/img/structure/B14600155.png)





![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)


